Nylidrin

Descripción general

Descripción

La nilidrina, también conocida como bufenina, es un compuesto químico que pertenece a la categoría de medicamentos llamados vasodilatadores. Estos compuestos relajan los vasos sanguíneos y aumentan el flujo sanguíneo. La nilidrina se utiliza principalmente para tratar a pacientes con trastornos vasculares periféricos y pacientes de edad avanzada con síntomas asociados a trastornos mentales orgánicos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La nilidrina se puede sintetizar mediante un proceso químico de varios pasos. La síntesis suele implicar la reacción de la 4-fenil-2-butanona con hidroxilamina para formar la oxima, seguida de la reducción con sodio en etanol para obtener la amina correspondiente. Esta amina se hace reaccionar entonces con 4-hidroxifenilacetona en presencia de un agente reductor para producir nilidrina .

Métodos de Producción Industrial

La producción industrial de nilidrina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica a menudo mediante técnicas de recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

La nilidrina experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: La nilidrina se puede oxidar para formar los óxidos correspondientes.

Reducción: El compuesto se puede reducir para formar aminas.

Sustitución: La nilidrina puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores comúnmente utilizados.

Sustitución: Se utilizan diversos agentes halogenantes y nucleófilos para las reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la nilidrina puede producir óxidos, mientras que la reducción puede producir aminas .

Aplicaciones Científicas De Investigación

Nylidrin, also known as buphenine, is a vasodilator that has been used to treat a variety of conditions, including peripheral vascular disorders and, in some instances, premature labor . It functions by widening blood vessels, which improves blood flow throughout the body, including the extremities and the central nervous system . this compound hydrochloride acts predominantly by beta-receptor stimulation .

Peripheral Vascular Disorders

This compound is used in the treatment of peripheral vascular disorders . By dilating blood vessels, this compound increases blood flow, which can improve walking ability and promote the healing of trophic ulcers .

Geriatric Cognitive and Emotional Symptoms

This compound has been studied for its effectiveness in treating mild to moderate cognitive, emotional, and physical impairment in geriatric patients . A study involving 60 patients showed that this compound significantly improved symptom severity compared to a placebo group, with few reported side effects .

Antiviral Activity

In cell culture, this compound has demonstrated antiviral activity against influenza A virus . It has been shown to inhibit the infection of H1N1 strains of the influenza A virus at subtoxic concentrations . In vivo studies have also suggested that this compound can protect against viral infection by targeting the HA2 function of the influenza A virus .

Other Potential Applications

This compound has been indicated for conditions like arteriosclerosis, cerebrovascular disease, Raynaud's disease, thrombo-angitis obliterans, and thrombophlebitis . It has also been used to treat blood vessel disease due to diabetes, frostbite, night leg cramps, and certain types of ulcers .

Beta-Receptor Stimulation

This compound hydrochloride primarily acts by stimulating beta-receptors . This beta stimulation has been confirmed in various isolated tissues from animals .

Vasodilation and Increased Blood Flow

This compound dilates arterioles in skeletal muscle and increases cardiac output . It has been reported to increase cerebral blood flow and decrease vascular resistance, resulting in an improved blood supply to ischemic tissues with minimal change in blood pressure .

FDA Withdrawal

The FDA has considered this compound as "lacking substantial evidence of effectiveness" for conditions like cerebral ischemia and cerebral arteriosclerosis and has withdrawn it from the U.S. market .

Sandoz Clinical Assessment Geriatric (SCAG) Scale

Efficacy evaluations in a study were made utilizing the Sandoz Clinical Assessment Geriatric (SCAG) Scale, a nurse's rating of ward behavior (SCASNO), the Hamilton Psychiatric Rating Scale for Depression, and 2 of the Katz Adjustment Scales .

Antiviral Activity and Selectivity Indices

Mecanismo De Acción

La nilidrina ejerce sus efectos actuando como un agonista de los receptores beta-adrenérgicos. Estimula los receptores beta, lo que lleva a la relajación de los músculos lisos de los vasos sanguíneos, lo que da lugar a la vasodilatación y al aumento del flujo sanguíneo. Este mecanismo ayuda a mejorar la circulación, especialmente en las regiones periféricas del cuerpo .

Comparación Con Compuestos Similares

Compuestos Similares

Oxilofrina: Un derivado químico de la nilidrina, también un agonista de los receptores beta-adrenérgicos.

Clenbuterol: Otro agonista de los receptores beta-adrenérgicos con efectos vasodilatadores similares.

Ifenprodil: Comparte similitudes estructurales y se ha estudiado por sus propiedades antivirales

Singularidad de la Nilidrina

La nilidrina es única por su aplicación específica en el tratamiento de los trastornos vasculares periféricos y su capacidad para mejorar la función cognitiva en los pacientes de edad avanzada. A diferencia de algunos compuestos similares, la nilidrina se ha estudiado por su potencial actividad antiviral contra el virus de la influenza A .

Actividad Biológica

Nylidrin, also known as buphenine, is a compound that primarily functions as a vasodilator and has garnered attention for its biological activities, particularly in the context of cardiovascular health and antiviral properties. This article explores the pharmacological effects, mechanisms of action, and relevant research findings concerning this compound.

Pharmacological Profile

This compound is classified as a beta-adrenergic receptor agonist , specifically targeting the β2-adrenergic receptors. Its primary mechanism involves the relaxation of vascular smooth muscle, leading to vasodilation and increased blood flow. This action is beneficial in treating various conditions such as:

- Peripheral vascular disease

- Cerebrovascular disease

- Arteriosclerosis

- Raynaud's disease

- Thromboangiitis obliterans

This compound’s vasodilatory effects result from its ability to bind to β2-adrenergic receptors, which leads to:

- Decreased vascular contractility : By preventing the binding of epinephrine, this compound reduces the contraction of blood vessels.

- Increased cardiac output : It enhances heart performance by increasing intracellular cyclic AMP (cAMP) levels, which promotes heart muscle contraction.

- Peripheral vasodilation : This effect improves blood supply to ischemic tissues without significantly altering blood pressure .

Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent , particularly against influenza A virus (H1N1).

In Vitro Studies

In vitro experiments demonstrated that this compound exhibits significant antiviral activity by targeting the hemagglutinin 2 (HA2) protein of the influenza virus. The compound effectively inhibits membrane fusion, a critical step in the viral life cycle. The half-maximal effective concentration (EC50) values for this compound against various influenza strains were reported as follows:

| Strain | EC50 (µM) |

|---|---|

| PR8 | 6.6 |

| HK | 16.9 |

| Lee | >100 |

These results indicate that this compound has a selective inhibitory effect on certain strains of influenza A virus, suggesting its potential use in antiviral therapies .

In Vivo Studies

In vivo studies further corroborated these findings, where mice pretreated with this compound showed complete protection against intranasal infection by mouse-adapted H1N1 virus. The survival rates and body weight changes in these mice indicated that this compound could mitigate the effects of viral infections effectively .

Case Studies and Clinical Findings

Although this compound has been withdrawn from the U.S. market due to concerns about its effectiveness in certain conditions, it has been studied for its cognitive benefits in geriatric patients suffering from cognitive impairments. Some studies have indicated improvements in memory and judgment when administered to selected individuals .

Table: Summary of Biological Activities

Propiedades

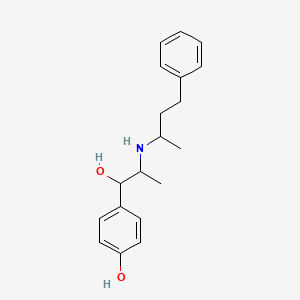

IUPAC Name |

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17/h3-7,10-15,19-22H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGXAUBQBSGPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

849-55-8 (hydrochloride) | |

| Record name | Nylidrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023387 | |

| Record name | Nylidrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Mol wt 335.88. Crystals. Sparingly sol in water; slightly sol in alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/ | |

| Record name | NYLIDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

This drug is classified as a beta receptor agonist.The β2-adrenergic receptor belongs to the widely expressed _7-transmembrane receptors superfamily_, which signals through heterotrimeric _G-proteins_. They are frequently referred to as G-protein-coupled receptors because they accomplish signal transduction to the interior of the cell by interactions with _guanine nucleotide regulatory binding proteins_. The receptor-coupled G-proteins work as “molecular switches” which alternate from an inactive guanosine-diphosphate to an active guanosine-triphosphate (GTP) state, which then act to modulate all downstream cell processes. Signaling by various hormones and neurotransmitters, as well as photons and odors, follows the same general pathway, (i.e., by binding of an extracellular ligand to the receptor, which then interacts with the membrane-bound G-protein). This complex, often referred to as the ternary complex, then acts through the activated G-protein to regulate an effector, such as _adenylyl cyclase_, _phospholipase C_, or ion channels. The main effects of Nylidrin may be divided into 3 categories: **Blood vessels** Vascular smooth muscle has β2-adrenoceptors that have a high binding affinity for circulating epinephrine and a lower affinity to norepinephrine released by sympathetic adrenergic nerves. When nylidrin binds to the beta-adrenergic receptors, it prevents the binding of epinephrine, leading to decreased blood vessel contractility as epinephrine is unable to bind. **Heart:** Increased intracellular cAMP by beta-2-agonists inhibits _myosin light chain kinase_, leading to relaxation These receptors, like the receptors in the heart, are coupled to a Gs-protein, which acts stimulate the formation of cAMP. Although increased cAMP increases cardiac myocyte contraction, in vascular smooth muscle, an increase in cAMP causes smooth muscle relaxation. The reason for this is the fact that cAMP inhibits myosin light chain kinase that is responsible for phosphorylating smooth muscle myosin. Increases in intracellular cAMP caused by β2-agonists inhibit myosin light chain kinase thereby producing less contractile force (i.e., promoting relaxation). **Other tissues** Activation of _β2-adrenoceptors_ in the lungs causes bronchodilation. β2-adrenoceptor activation leads to hepatic glycogenolysis and the pancreatic secretion of glucagon, increasing plasma glucose concentrations. β1-adrenoceptor stimulation in the kidneys promotes the release of renin, stimulating the production of angiotensin II and the subsequent release of aldosterone by the adrenal cortex., The interaction of isoxuprine and nylidrin with alpha 1- and beta 2-adrenoreceptors in rat vas deferens was examined using radioligand binding assays and physiological studies in vitro. Isoxuprine and nylidrin have a greater affinity for binding to alpha 1 (isoxuprine KD = 59 + or - 15 nM; nylidrin KD = 41 + or - 3 nM) than beta 2-(isoxuprine KD = 3,900 + or - 500 nM; nylidrin KD = 900 + or - 50 nM) adrenoreceptors in rat vas deferens. Vas deferens from rats pretreated for 16-24 hr with reserpine (3 mg/kg i.p.) were exposed to 10 uM phenoxybenzamine for 15 min to inactivate alpha-adrenoreceptors. Under these conditions high concentrations of both isoxuprine and nylidrin relaxed vas deferens contracted with 55 mM K+, however the relaxation was not blocked by the beta-adrenoreceptor antagonist propranolol (10 uM). Both isoxuprine and nylidrin were potent competitive antagonists of alpha 1-adrenoreceptor mediated contraction of vas deferens. pA2 values for isoxuprine (6.9 + or - 0.05) and nylidrin (7.1 +or - 0.08) agreed well with KD values for binding to alpha 1-adrenoreceptors in vas deferens. The greater potency of isoxuprine and nylidrin in inhibiting alpha 1-adrenoreceptors than binding to beta 2-adrenoreceptors or causing nonspecific relaxation suggest that alpha-adrenoreceptor antagonist actions of these drugs may be important in their ability to inhibit smooth muscle tone. | |

| Record name | Nylidrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NYLIDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol | |

CAS No. |

447-41-6 | |

| Record name | Nylidrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylidrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nylidrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nylidrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buphenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NYLIDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695DKH33EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NYLIDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

111 °C | |

| Record name | Nylidrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NYLIDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.